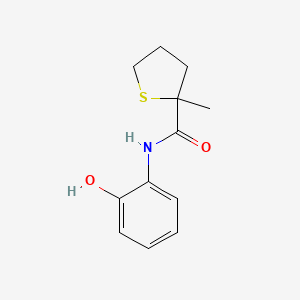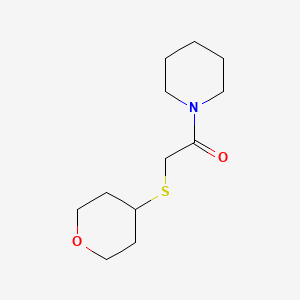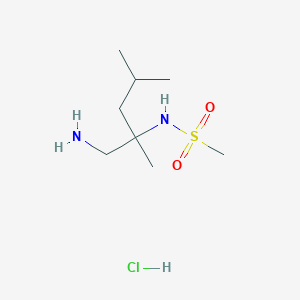
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors in the brain and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been studied for its potential as an anti-cancer agent and as a treatment for drug addiction.
Mechanism of Action
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 are wide-ranging and include pain relief, anti-inflammatory effects, anti-cancer effects, and effects on the central nervous system. It has also been shown to have effects on appetite, memory, and mood.
Advantages and Limitations for Lab Experiments
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 is a potent and selective agonist of the cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, its potency and potential for abuse also make it a challenging compound to work with, particularly in animal studies.
Future Directions
There are many potential future directions for research on N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497, including further studies on its therapeutic potential for pain, inflammation, and neurological disorders. There is also potential for the development of novel cannabinoid-based drugs based on N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 and related compounds. Additionally, further studies on the mechanisms of action and pharmacokinetics of N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 could lead to a better understanding of its potential therapeutic applications.
Synthesis Methods
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497 is synthesized through a multi-step process involving the reaction of cyclohexanone with thiomorpholine to form N-(2-hydroxycyclohexyl)thiomorpholine. This intermediate is then reacted with 4-bromobutyric acid to form N-(2-hydroxycyclohexyl)-2-(4-bromobutyramido)thiomorpholine. Finally, this compound is reacted with thionyl chloride to form N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide 47,497.
properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-10(15-6-8-18-9-7-15)13(17)14-11-4-2-3-5-12(11)16/h10-12,16H,2-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDXAMVKJQVQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclohexyl)-2-thiomorpholin-4-ylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)

![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)

![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)


![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)


![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)
![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)